2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide
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Description
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide” are currently unknown. The compound belongs to the 1,2,4-oxadiazole class, which is known to interact with a wide range of targets . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
Compounds with a 1,2,4-oxadiazole ring are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interactions and resulting changes would depend on the target and the specific structure of the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-oxadiazole derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to cancer, inflammation, viral infections, and more .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring and the tetrahydrofuran group could potentially enhance its absorption and distribution .
Result of Action
Based on the known activities of 1,2,4-oxadiazole derivatives, the compound could potentially exhibit a range of effects, such as anti-inflammatory, anticancer, antiviral, and more .
Biochemical Analysis
Biochemical Properties
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and metabolic regulation . It can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic regulation and inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and biotransformation . These interactions can influence the metabolic flux and levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interaction with its target biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-8-10-15(11-9-14)19-23-21(27-24-19)18-7-3-2-6-17(18)20(25)22-13-16-5-4-12-26-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQZRHCNYAPSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.